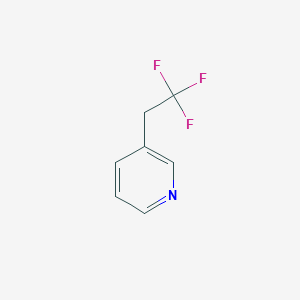

3-(2,2,2-Trifluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHKQAAAYRSYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653374 | |

| Record name | 3-(2,2,2-Trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-09-0 | |

| Record name | 3-(2,2,2-Trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,2,2 Trifluoroethyl Pyridine and Trifluoroethylated Pyridine Scaffolds

Chlorine/Fluorine Exchange Reactions for Trifluoromethylation

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines involves the substitution of chlorine atoms with fluorine atoms on a methyl group attached to the pyridine (B92270) ring. nih.gov This process typically begins with a picoline (methylpyridine) derivative, which is first chlorinated and then fluorinated.

Direct Fluorination Routes from Picoline Derivatives

The direct, simultaneous vapor-phase chlorination and fluorination of picoline derivatives represents a streamlined approach to trifluoromethylpyridine synthesis. nih.gov This method is particularly effective at high temperatures, often exceeding 300°C, and typically employs transition metal-based catalysts like iron fluoride (B91410). jst.go.jp For instance, the reaction starting from 3-picoline can be engineered to produce 3-(trifluoromethyl)pyridine (B54556) (3-TFMP). nih.gov In a two-phase vapor reactor system, the initial stage involves a catalyst fluidized-bed where the chlorination of the methyl group is immediately followed by fluorination to yield 3-TFMP. jst.go.jp Subsequent nuclear chlorination of the pyridine ring can then occur in the second, empty phase of the reactor. nih.gov This process is advantageous for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in a single step, although controlling the extent of chlorination on the pyridine ring to avoid multi-chlorinated byproducts can be challenging. nih.govjst.go.jp

Transformation of Trichloromethylpyridine Intermediates via Fluorination

A more stepwise approach involves the initial synthesis of a (trichloromethyl)pyridine intermediate, which is subsequently fluorinated. nih.gov This method allows for greater control over the final product. The process starts with the chlorination of a picoline derivative, such as 3-picoline or a pre-chlorinated version like 2-chloro-5-methylpyridine. jst.go.jpgoogle.com The chlorination of the methyl group yields the corresponding (trichloromethyl)pyridine. For example, 3-methyl-pyridine hydrogen sulfate (B86663) can be reacted with elemental chlorine under light exposure at temperatures between 70°C and 150°C to form 3-(trichloromethyl)pyridine. google.com

The subsequent and crucial step is the fluorination of the trichloromethyl group. This is typically achieved by reacting the (trichloromethyl)pyridine compound with hydrogen fluoride (HF). google.com The reaction can be performed in the liquid phase, optionally under pressure, and is catalyzed by metal halides such as ferric chloride (FeCl₃) or ferric fluoride (FeF₃). google.com This exchange reaction replaces the chlorine atoms with fluorine atoms to furnish the desired trifluoromethyl group. nih.gov For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), an intermediate in high demand for crop-protection products, through vapor-phase fluorination. jst.go.jp

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

An alternative strategy to building trifluoromethylated pyridines is to construct the pyridine ring itself using precursors that already contain the trifluoromethyl group. nih.govresearchoutreach.org This method, known as cyclocondensation, involves the assembly of the heterocyclic ring from smaller, fluorinated molecules. researchoutreach.org

Assembly of Pyridine Rings from Fluorinated Precursors

Cyclocondensation reactions offer a versatile route to a wide array of trifluoromethylpyridine derivatives. nih.gov The core principle involves reacting a trifluoromethyl-containing building block with other components that provide the remaining atoms needed to form the pyridine ring. youtube.com For example, a common approach is the condensation of a 1,5-dicarbonyl compound (or its synthetic equivalent) with ammonia (B1221849) or an ammonia source. youtube.com When one of the carbonyl precursors contains a trifluoromethyl group, the resulting assembled pyridine will incorporate this moiety. nih.govresearchoutreach.org These reactions can be highly effective for producing specific isomers that may be difficult to access through other methods. researchoutreach.org

Application of Specific Fluorinated Building Blocks in Synthesis

A variety of fluorinated building blocks are commonly employed in these cyclocondensation strategies. nih.gov The choice of building block is critical as it dictates the substitution pattern of the final pyridine product. researchoutreach.org Some of the most frequently used precursors are noted for their reactivity and versatility. nih.govresearchoutreach.orgjst.go.jp

Table 1: Common Fluorinated Building Blocks for Pyridine Synthesis

| Building Block | Chemical Name | Reference |

| Ethyl 2,2,2-trifluoroacetate | Ethyl 2,2,2-trifluoroacetate | nih.govjst.go.jp |

| 2,2,2-Trifluoroacetyl chloride | 2,2,2-Trifluoroacetyl chloride | nih.govjst.go.jp |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethyl 4,4,4-trifluoro-3-oxobutanoate | nih.govjst.go.jp |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | nih.govjst.go.jp |

For example, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, an enone derived from the trifluoroacetylation of a vinyl ether, can be condensed with an enamine and cyclized with ammonium (B1175870) acetate (B1210297) to yield a trifluoromethylpyridine. youtube.com Similarly, other building blocks like 2-bromo-3,3,3-trifluoropropene (BTP) and α-trifluoromethylstyrene derivatives serve as versatile starting points for constructing various trifluoromethyl-containing heterocycles, including pyridines, through cycloaddition reactions. rsc.org

Direct Introduction of Trifluoromethyl Groups via Active Species

More recent advancements in synthetic chemistry have enabled the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring. nih.gov These methods bypass the need for multi-step sequences starting from picolines or the total synthesis of the ring, offering a more direct route to the target compounds. chemrxiv.org These reactions often rely on the generation of an active trifluoromethyl species that can react with the pyridine ring. nih.govjst.go.jp

One prominent method involves the use of trifluoromethyl copper (CF₃Cu), which can participate in substitution reactions with halopyridines, particularly bromo- and iodopyridines. nih.gov Another significant area of development is the direct C-H trifluoromethylation of the pyridine ring. chemrxiv.orgacs.org This is highly desirable as it avoids the need for pre-functionalized substrates. chemrxiv.org

A novel strategy for achieving 3-position-selective C-H trifluoromethylation is based on the nucleophilic activation of the pyridine ring. chemrxiv.orgacs.org This approach involves the hydrosilylation of the pyridine derivative, which forms an N-silylenamine intermediate. chemrxiv.org This activated intermediate can then react with an electrophilic trifluoromethylating reagent, such as a Togni reagent. chemrxiv.orgacs.org Subsequent oxidation leads to the formation of the 3-(trifluoromethyl)pyridine product with high regioselectivity. chemrxiv.orgacs.orgchemistryviews.org This method has been successfully applied to a range of quinoline (B57606) and pyridine substrates. chemrxiv.orgchemistryviews.org

Table 2: Overview of Direct Trifluoromethylation Strategies

| Method | Activating Agent/Strategy | CF₃ Source | Key Features | Reference |

| Copper-mediated | Not Applicable (uses halopyridine) | Trifluoromethyl copper (CF₃Cu) | Substitution reaction on bromo- or iodopyridines. | nih.gov |

| C-H Trifluoromethylation | Hydrosilylation (nucleophilic activation) | Togni Reagent I | 3-position selective; avoids pre-functionalization. | chemrxiv.orgacs.org |

| C-H Trifluoromethylation | N-methylpyridine quaternary ammonium activation | Trifluoroacetic acid (TFA) / Ag₂CO₃ | High regioselectivity; operationally simple. | acs.orgresearchgate.net |

Another approach utilizes an N-methylpyridine quaternary ammonium activation strategy. acs.org In this method, the pyridine is converted into a pyridinium (B92312) salt, which then reacts with trifluoroacetic acid in the presence of silver carbonate to yield the trifluoromethylated pyridine. acs.orgresearchgate.net This protocol is noted for its good functional group compatibility and operational simplicity. acs.org

Late-Stage Functionalization Approaches for Trifluoroethylation of Heterocycles

Late-stage functionalization provides a powerful strategy for introducing trifluoroethyl groups into complex molecules, including those with a pyridine core. This approach allows for the direct modification of existing heterocyclic systems, which is highly valuable in drug discovery and development.

Copper-Mediated Cross-Coupling Reactions for N-H Trifluoroethylation

Copper-catalyzed cross-coupling reactions have emerged as a robust method for the N-H trifluoroethylation of various nitrogen-containing heterocycles. While direct N-H trifluoroethylation of the pyridine nitrogen is not applicable due to its tertiary nature, this methodology is highly relevant for precursor synthesis or for other nitrogen heterocycles that are often found alongside pyridines in bioactive compounds.

A notable development in this area is the copper-mediated N-H trifluoroethylation of NH-containing heteroaromatic compounds. This method can be applied to a variety of substrates, including indoles, pyrroles, pyrazoles, and carbazoles. The process allows for the late-stage trifluoroethylation of bioactive molecules containing these N-H moieties. While not directly applicable to the pyridine nitrogen itself, this method is crucial for synthesizing precursors or related N-heterocyclic structures that might be later converted to or coupled with a pyridine ring.

Regioselective C-H Functionalization Strategies

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. For pyridine, which is an electron-deficient heterocycle, achieving regioselective C-H functionalization is a significant challenge.

An efficient method for the direct trifluoroethylation of heteroarenes has been developed using a copper(II)-catalyzed approach. nih.gov This reaction demonstrates good compatibility with various substrates, providing the desired products in respectable yields. nih.gov Mechanistic studies suggest that the catalytic cycle involves a trifluoroethyl radical. nih.gov The practical application of this method has been confirmed through the late-stage modification of bioactive molecules. nih.gov

Another strategy involves the temporary activation of the pyridine ring. For instance, the formation of an N-methylpyridine quaternary ammonium salt can facilitate highly efficient and regioselective direct C-H trifluoromethylation. nih.govresearcher.lifeacs.org This approach, which uses trifluoroacetic acid and a silver carbonate promoter, shows good functional group tolerance and uses readily available starting materials. researcher.lifeacs.org While this specific example demonstrates trifluoromethylation, the underlying principle of activating the pyridine ring towards nucleophilic attack is a key strategy that can be adapted for trifluoroethylation.

Furthermore, the generation of highly reactive pyridyne intermediates offers a unique pathway for the regioselective difunctionalization of the pyridine ring. nih.gov For example, 3,4-pyridynes can be generated from 3-chloropyridines, allowing for the introduction of two different functional groups at the C3 and C4 positions. nih.gov This method has been used to prepare various 2,3,4-trisubstituted pyridines. nih.gov

Table 1: Comparison of Regioselective Functionalization Strategies for Pyridines

| Strategy | Key Features | Group Introduced | Relevant Positions | Reference |

|---|---|---|---|---|

| Copper(II)-Catalyzed Direct C-H Functionalization | Involves a trifluoroethyl radical; good substrate compatibility. | -CH2CF3 | Various | nih.gov |

| N-Methylpyridinium Activation | Activation via quaternization; excellent regioselectivity. | -CF3 | C2/C4 | nih.govresearcher.lifeacs.org |

| Pyridyne Intermediates | Generation of reactive 3,4-pyridyne; allows for difunctionalization. | Various | C3, C4 | nih.gov |

Development of Novel Synthetic Routes and Catalytic Systems for Trifluoroethylated Pyridines

The development of new synthetic methods and catalysts is crucial for accessing novel trifluoroethylated pyridine structures with improved efficiency and selectivity.

Multicomponent Kröhnke Reactions for 2-Trifluoromethyl Pyridines

The Kröhnke pyridine synthesis is a powerful multicomponent reaction for producing highly functionalized pyridines. wikipedia.org The classic method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgnih.gov This approach has been adapted to synthesize fluorinated analogs.

A significant advancement is the development of a multicomponent Kröhnke reaction route to generate 2-trifluoromethyl pyridines. researchgate.net This method utilizes the reaction of chalcones with the stable and easily handled 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. researchgate.net The reaction is general for a range of substituted chalcones and has been demonstrated on a gram scale. researchgate.net Preliminary findings indicate the mechanism starts with a 1,4-Michael addition, followed by a series of nucleophilic additions and eliminations. researchgate.net While this specific protocol yields 2-trifluoromethyl pyridines, it represents a key development in applying multicomponent strategies to the synthesis of fluorinated pyridine rings. researchgate.net

Table 2: Examples of 2-Trifluoromethyl Pyridines via Kröhnke Reaction

| Chalcone Precursor | Resulting 2-CF3-Pyridine Structure | Yield | Reference |

|---|---|---|---|

| Substituted Chalcone 1 | 2-CF3, 4,6-Diarylpyridine | High | researchgate.net |

| Substituted Chalcone 2 | 2-CF3, 4-Aryl, 6-Alkylpyridine | Good | researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become an important tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. organic-chemistry.orgmdpi.com This technology is well-suited for the synthesis of heterocyclic compounds like pyridines. organic-chemistry.orgnih.gov

Microwave irradiation has been successfully used in one-pot Bohlmann-Rahtz pyridine syntheses, yielding tri- and tetrasubstituted pyridines with excellent control over regiochemistry. organic-chemistry.org This method combines the Michael addition and subsequent cyclodehydration steps into a single, rapid operation, significantly improving efficiency over traditional two-step processes. organic-chemistry.org The use of microwave heating can also facilitate solvent-free reactions, offering a more environmentally friendly synthetic route. organic-chemistry.org

Furthermore, microwave-assisted protocols have been developed for preparing various pyridine derivatives, including pyridine glycosides and fused systems like imidazo[1,5-a]pyridines. nih.govmdpi.com These efficient, mild, and rapid procedures highlight the broad applicability of microwave technology in this field. nih.gov For the synthesis of trifluoroethylated pyridines, microwave heating could be applied to accelerate copper-catalyzed cross-coupling reactions or to drive the cyclocondensation steps needed to form the pyridine ring from a trifluoroethyl-containing building block.

Structure Activity Relationships and Molecular Design Principles in Trifluoroethylated Pyridines

Influence of the Trifluoroethyl Moiety on Molecular Properties in Design

The introduction of a trifluoroethyl group onto a pyridine (B92270) ring profoundly influences the molecule's physicochemical properties, which are critical for its behavior in biological systems. These changes primarily relate to lipophilicity, metabolic stability, and electronic effects.

Enhancement of Lipophilicity and Metabolic Stability

The trifluoroethyl group significantly impacts a molecule's lipophilicity, a key parameter affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of fluorine can sometimes decrease lipophilicity, terminal trifluorination of an ethyl group generally leads to a substantial increase in the distribution coefficient (logD), a measure of lipophilicity at a specific pH. For instance, studies on analogous 2-(thiofluoroalkyl)pyridines have shown that terminal trifluorination of the ethyl group results in the highest logD 7.4 values. nih.gov This enhanced lipophilicity can improve a compound's ability to cross cellular membranes.

The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation. nih.gov Specifically, the trifluoromethyl group can block metabolically labile sites, preventing hydroxylation and other oxidative processes that are common routes of drug metabolism. nih.gov This increased metabolic stability often leads to a longer half-life of the compound in the body, a desirable characteristic for many therapeutic agents. rsc.org

Table 1: Comparison of Lipophilicity (logD 7.4) for 2-(Thioalkyl)pyridines

| Compound | logD 7.4 |

| 2-(Methylthio)pyridine | 1.69 |

| 2-(Ethylthio)pyridine | 2.26 |

| 2-((2,2,2-Trifluoroethyl)thio)pyridine | 2.71 |

Data is for 2-substituted analogues and is used to illustrate the general effect of trifluoroethylation on lipophilicity. nih.gov

Electronic Effects of the Trifluoromethyl Group within Heterocyclic Systems

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. stackexchange.com This strong inductive effect significantly alters the electron distribution within the pyridine ring. The nitrogen atom in pyridine is already electron-withdrawing, and the addition of a trifluoroethyl group further deactivates the ring towards electrophilic substitution. nih.gov This electronic modification can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and interact with biological targets. researchgate.net The electron-withdrawing nature of the trifluoroethyl group can also impact the reactivity of other positions on the pyridine ring, a crucial consideration in the design of synthetic routes for derivatization.

Contribution of the Pyridine Scaffold to Molecular Recognition and Biological Interactions

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.netosti.gov Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. researchgate.net The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in protein binding pockets. researchgate.net Furthermore, the pyridine scaffold can serve as a versatile platform for the introduction of various substituents to explore chemical space and optimize biological activity. nih.govosti.gov The combination of the pyridine core's inherent properties with the unique characteristics of the trifluoroethyl group can lead to compounds with novel and improved pharmacological profiles. Pyridine derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.gov

Application of Trifluoroethyl Groups as Bioisosteres in Molecular Design

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve a compound's properties without drastically altering its interaction with the biological target. researchgate.net The trifluoroethyl group is often considered a bioisostere of the ethyl group. While sterically similar, the electronic properties are quite different. The replacement of an ethyl group with a trifluoroethyl group can lead to significant changes in metabolic stability and electronic character while maintaining a similar spatial footprint. This substitution can be a powerful tool to overcome liabilities such as rapid metabolism associated with an ethyl group, thereby enhancing the therapeutic potential of a lead compound.

Strategies for Regioselective Functionalization of Pyridine Rings for Targeted Chemical Space Exploration

The targeted functionalization of the pyridine ring is essential for exploring the structure-activity relationships of 3-(2,2,2-trifluoroethyl)pyridine derivatives. The electron-withdrawing nature of the trifluoroethyl group at the 3-position influences the reactivity of the other positions on the ring. Generally, electrophilic substitution on a pyridine ring is disfavored and occurs at the meta-position relative to the nitrogen. nih.gov However, the presence of the trifluoroethyl group will further deactivate the ring.

Strategies for regioselective functionalization often involve the use of pyridine N-oxides, which can activate the ring for nucleophilic attack at the 2- and 4-positions. Another approach is directed ortho-metalation, where a directing group is used to selectively deprotonate a specific position, allowing for the introduction of various electrophiles. Furthermore, modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, provide powerful tools for the regioselective introduction of aryl, alkyl, and other functional groups onto the pyridine scaffold. The development of regioselective synthetic methods is crucial for the systematic exploration of the chemical space around the this compound core to identify derivatives with optimized biological activity.

Advanced Spectroscopic and Computational Characterization of 3 2,2,2 Trifluoroethyl Pyridine and Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule's vibrational modes. These methods are invaluable for identifying functional groups and elucidating molecular structure.

Experimental Analysis of Fundamental Vibrational Frequencies

While specific experimental FT-IR and FT-Raman spectra for 3-(2,2,2-Trifluoroethyl)pyridine are not readily found in the surveyed literature, analysis of related pyridine (B92270) derivatives provides a basis for predicting its characteristic vibrational frequencies. For instance, studies on various substituted pyridines reveal characteristic bands for the pyridine ring and its substituents. acs.orgnih.gov

In a detailed study of a structural analogue, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), the FT-IR and FT-Raman spectra were recorded and analyzed. The C-H stretching vibrations for the pyridine ring were observed in the FT-IR spectrum at 3073 cm⁻¹ and in the Raman spectrum at 3018, 3068, and 3086 cm⁻¹. The in-plane C-H bending vibrations were identified in the Raman spectrum at 1249, 1279, and 1296 cm⁻¹. The ring stretching vibrations (C-C and C-N) typically appear in the 1400–1650 cm⁻¹ region. For 2-methoxy-3-(trifluoromethyl)pyridine, these were assigned to bands in this range. The ring breathing mode, which is sensitive to substitution, was observed at 1036 cm⁻¹ in the FT-IR and 1044 cm⁻¹ in the FT-Raman spectra. nih.gov

The trifluoromethyl (CF₃) group exhibits strong characteristic vibrations. Generally, the asymmetric and symmetric stretching modes of the CF₃ group are expected in the region of 1100-1350 cm⁻¹. For 2,2,2-trifluoroethyl trichloromethanesulfonate, a compound containing a trifluoroethyl group, these vibrations are prominent. nih.gov Based on these analogues, it is anticipated that this compound would exhibit characteristic pyridine ring vibrations, alongside strong absorptions corresponding to the C-F stretching modes of the trifluoroethyl group.

Theoretical Derivations and Comparisons via Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating theoretical vibrational frequencies, which can then be compared with experimental data to provide a more robust assignment of spectral bands.

For 2-methoxy-3-(trifluoromethyl)pyridine, DFT calculations were performed using the B3LYP and LSDA methods with a 6-311++G(d,p) basis set. nih.gov The calculated frequencies, after scaling, showed good agreement with the experimental FT-IR and FT-Raman spectra. For example, the C-H stretching vibrations were calculated in the range of 3026-3099 cm⁻¹, consistent with the experimental observations. nih.gov Similarly, the C-H in-plane bending vibrations were computed between 1233 and 1301 cm⁻¹, aligning well with the Raman spectral data. nih.gov The planar ring deformation modes were calculated at 620, 621, 1013, and 1026 cm⁻¹, which corresponds to experimental bands at 610 and 1015 cm⁻¹ (FT-IR) and 612 and 1016 cm⁻¹ (FT-Raman). nih.gov

Such computational studies on analogues like 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have also demonstrated the utility of DFT in predicting vibrational spectra. nih.gov While a specific DFT analysis for this compound is not available in the cited literature, the consistent accuracy of these methods for related compounds suggests that a similar computational approach would yield reliable predictions for its vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Experimental ¹H and ¹³C NMR Spectroscopic Analysis

Specific, published ¹H and ¹³C NMR data for this compound were not found in the reviewed sources. However, the spectra of numerous substituted pyridine analogues provide a strong basis for predicting the chemical shifts for this compound.

For example, the ¹H and ¹³C NMR spectra of 2-methoxy-3-(trifluoromethyl)pyridine were recorded in DMSO. nih.gov In another instance, the ¹H NMR spectrum of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in CDCl₃ showed signals at δ 8.689, 7.904, and 7.497 ppm, and the ¹³C NMR spectrum of 2-chloro-3-(trifluoromethyl)pyridine (B31430) has also been reported. chemicalbook.comchemicalbook.comsigmaaldrich.com The chemical shifts for pyridine itself are approximately δ 8.6 (H-2, H-6), 7.3 (H-3, H-5), and 7.7 (H-4) in ¹H NMR, and δ 150 (C-2, C-6), 124 (C-3, C-5), and 136 (C-4) in ¹³C NMR. The presence of the electron-withdrawing trifluoroethyl group at the 3-position would be expected to deshield the adjacent protons and carbons.

The ¹H and ¹³C NMR data for a range of substituted pyridines are presented in the tables below to illustrate the effect of different substituents on the chemical shifts of the pyridine ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyridine Analogues in CDCl₃

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Other Signals |

|---|---|---|---|---|---|---|

| 2-(4-Bromophenyl)pyridine rsc.org | - | - | - | - | 8.63-8.71 (m) | 7.21-7.26 (m), 7.55-7.62 (m), 7.65-7.77 (m), 7.83-7.90 (m) |

| 2-(4-Chlorophenyl)pyridine rsc.org | - | - | - | - | 8.70 (d) | 7.21-7.30 (m), 7.45 (d), 7.66-7.80 (m), 7.95 (d) |

| 2-(2-Methoxyphenyl)pyridine rsc.org | - | 7.23 | 7.33-7.41 (m) | - | 8.66-8.74 (m) | 3.84 (s), 7.00 (d), 7.08 (td), 7.69 (td), 7.75 (dd), 7.80 (d) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyridine Analogues in CDCl₃

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals |

|---|---|---|---|---|---|---|

| 2-(4-Bromophenyl)pyridine rsc.org | 156.2 | 120.3 | 122.4 | 136.8 | 149.7 | 123.4, 128.4, 131.8, 138.2 |

| 2-(4-Chlorophenyl)pyridine rsc.org | 156.1 | 120.3 | 122.3 | 136.8 | 149.7 | 128.1, 128.9, 135.0, 137.7 |

| 2-(2-Methoxyphenyl)pyridine rsc.org | 156.8 | 121.0 | 121.6 | 135.6 | 149.3 | 55.5, 111.2, 125.1, 129.0, 129.9, 131.1, 156.0 |

Theoretical Chemical Shift Calculations (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. This method has been successfully applied to various pyridine derivatives, showing good correlation with experimental data.

In the study of 2-methoxy-3-(trifluoromethyl)pyridine, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. nih.govnih.gov These theoretical calculations are crucial for assigning the signals in the experimental spectra, especially for complex molecules where signal overlap can occur.

While no GIAO calculations for this compound are reported in the searched literature, the successful application of this method to its analogues indicates that it would be a reliable tool for predicting its NMR spectra. Such a study would involve optimizing the molecular geometry using DFT and then performing the GIAO calculation at a suitable level of theory.

Density Functional Theory (DFT) Studies

DFT studies provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For fluorinated pyridines, DFT can be used to understand the influence of the fluorine-containing substituent on the aromatic ring.

DFT calculations have been employed to study the molecular geometry and electronic properties of various pyridine derivatives. nih.govmdpi.com For 2-methoxy-3-(trifluoromethyl)pyridine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to optimize the molecular structure and determine the global minimum energy. nih.gov These calculations are the foundation for further analysis, such as vibrational frequency calculations and the prediction of NMR chemical shifts.

Although specific DFT studies on this compound are lacking in the available literature, the established methodologies used for its analogues could be readily applied. Such a study would provide valuable information on its bond lengths, bond angles, dihedral angles, and electronic properties, contributing to a comprehensive understanding of this compound.

Molecular Geometry Optimization and Conformational Analysis

While specific computational studies on the geometry of this compound are not extensively documented in the reviewed literature, insights can be drawn from studies on analogous fluorinated pyridines and related molecules. For instance, computational analyses of fluorinated pyridines have shown that the substitution of hydrogen with fluorine leads to subtle but significant changes in the pyridine ring geometry. pccdb.org DFT calculations, often employing basis sets such as 6-31G, have been successful in reproducing experimental geometries of these compounds. pccdb.org

In the case of this compound, conformational analysis would primarily focus on the rotation around the C-C bond connecting the ethyl group to the pyridine ring. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the trifluoromethyl group and the pyridine ring. Theoretical calculations on related molecules, such as (trifluoromethyl)thiobenzene, have shown that the trifluoromethyl group prefers a staggered orientation relative to the adjacent ring system to minimize repulsive interactions. sigmaaldrich.com A similar conformational preference would be expected for this compound.

DFT calculations on a related compound, N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea], using the B3LYP/6-311++G(d,p) basis set, have demonstrated excellent agreement between calculated and experimental bond lengths and angles, with a Pearson correlation coefficient of 0.99. nih.gov This high level of accuracy suggests that similar computational methods would yield reliable geometric parameters for this compound.

Table 1: Comparison of Experimental and Calculated Bond Lengths for a Related Pyridine Derivative

| Bond | Experimental (XRD) (Å) | Calculated (DFT) (Å) |

|---|---|---|

| N-H | 0.860 | 1.012 |

| C=O | 1.221 | 1.227 |

| C-N (urea) | 1.378 | 1.381 |

| C-N (pyridine) | 1.341 | 1.345 |

Electronic Properties: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Analysis

The electronic properties of a molecule, particularly the distribution of electrons and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. acs.org For pyridine and its derivatives, the FMOs are typically associated with the π-system of the aromatic ring. acs.org The introduction of a trifluoroethyl group at the 3-position is expected to influence the energies of these orbitals. The strong electron-withdrawing nature of the trifluoromethyl group will likely lower the energy of both the HOMO and LUMO of this compound compared to unsubstituted pyridine. This effect has been observed in other fluorinated aromatic compounds. uni-muenchen.de A smaller HOMO-LUMO gap generally implies higher reactivity. uni-muenchen.de For instance, in a study of substituted naphthalenes, electron-donating groups were found to decrease the energy gap, while electron-withdrawing groups had a more complex effect. acs.org

Molecular Electrostatic Potential (MEP) Analysis: MEP maps provide a visual representation of the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In pyridine, the nitrogen atom is the most electron-rich center, represented by a region of negative electrostatic potential (red color in MEP maps). journaleras.com This makes it susceptible to electrophilic attack. The introduction of a trifluoroethyl group, being strongly electron-withdrawing, will likely decrease the electron density on the pyridine ring, particularly at the carbon atom to which it is attached and the nitrogen atom. This would be visualized as a less negative (or even positive) potential in these regions on the MEP map. Studies on other fluorinated pyridines have shown that fluorine substitution significantly alters the electrostatic potential. journaleras.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Related Pyridine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8912 |

| LUMO | -3.8127 |

| Energy Gap (ΔE) | 3.0785 |

Investigations of Non-Linear Optical (NLO) Properties (e.g., Dipole Moment and Hyperpolarizability)

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics and photonics. The NLO response of a molecule is characterized by its dipole moment (μ) and hyperpolarizability (β).

First hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Large β values are indicative of significant NLO activity. For a molecule to have a non-zero β value, it must lack a center of symmetry. The introduction of the trifluoroethyl group at the 3-position of the pyridine ring ensures this asymmetry. Computational studies on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have shown that it possesses a large first hyperpolarizability, significantly greater than that of the reference material urea. aip.org This suggests that this compound is also a promising candidate for NLO applications. The electron-withdrawing nature of the trifluoromethyl group can enhance the NLO properties by creating a strong intramolecular charge transfer.

Table 3: Calculated Dipole Moment and First Hyperpolarizability for a Related Trifluoromethyl Pyridine Derivative

| Property | Calculated Value | Reference Value (Urea) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 3.2356 | 1.37 |

| First Hyperpolarizability (β) (esu) | 318.780 × 10-32 | 0.3728 × 10-30 |

Thermochemical Property Calculations (e.g., Heat Capacities, Entropy, Enthalpy Changes)

Thermochemical properties such as heat capacity (Cp), entropy (S), and enthalpy of formation (ΔHf) are crucial for understanding the stability and reactivity of a compound under different temperature and pressure conditions. These properties can be determined experimentally through calorimetry or calculated using computational methods.

For pyridine, experimental values for the liquid heat capacity and entropy at 298.15 K are available. acs.org The introduction of the trifluoroethyl group will significantly alter these values. The increased molecular weight and the additional vibrational modes from the trifluoroethyl group will lead to a higher heat capacity and entropy for this compound compared to unsubstituted pyridine. The enthalpy of formation can also be calculated using isodesmic reactions, which involve a hypothetical reaction where the number and types of bonds are conserved, leading to a cancellation of errors in the calculation.

Table 4: Experimental Thermochemical Data for Pyridine at 298.15 K

| Property | Value |

|---|---|

| Liquid Heat Capacity (Cp) | 132.7 J/(mol·K) |

| Standard Enthalpy of Formation (ΔfH°) | 100.2 kJ/mol |

Microwave Spectroscopy for Rotational Transitions and Skeleton Structure Determination

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of rotational transitions, it is possible to determine with high precision the rotational constants of a molecule, which are inversely proportional to its moments of inertia. This information, in turn, allows for the accurate determination of the molecular structure, including bond lengths and angles. pccdb.orgnih.gov

While the microwave spectrum of this compound has not been reported, extensive studies have been conducted on related fluorinated pyridines, such as 2-fluoropyridine, 3-fluoropyridine, and 2-(trifluoromethyl)pyridine. pccdb.orglibretexts.orgacs.orgnih.gov In these studies, the rotational spectra of the parent molecule and its isotopologues (e.g., ¹³C and ¹⁵N) were measured. pccdb.orglibretexts.orgacs.orgnih.gov The analysis of these spectra yielded precise rotational constants and, in some cases, centrifugal distortion constants and nuclear quadrupole coupling constants for the ¹⁴N nucleus. libretexts.org

For this compound, a similar approach would be expected to yield its rotational constants. The presence of the trifluoroethyl group would lead to a more complex rotational spectrum compared to simpler pyridines. The analysis would likely be supported by ab initio or DFT calculations to predict the rotational constants and aid in the assignment of the observed transitions. libretexts.org The determination of the rotational constants for multiple isotopologues would allow for a detailed and unambiguous determination of the molecular skeleton. pccdb.orglibretexts.org

Table 5: Experimental Rotational Constants for 2,3,6-Trifluoropyridine

| Rotational Constant | Value (MHz) |

|---|---|

| A | 3134.4479(2) |

| B | 1346.79372(7) |

| C | 941.99495(6) |

X-ray Crystallography for Absolute Stereochemical and Structural Data

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. For a molecule like this compound, which is a liquid at room temperature, X-ray crystallography would require the formation of a suitable crystalline derivative or co-crystal, or performing the diffraction experiment at low temperatures.

No crystal structure of this compound has been reported in the surveyed literature. However, the crystal structures of several related fluorinated pyridine derivatives have been determined. For example, the crystal structure of N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] has been solved, revealing a triclinic crystal system. nih.gov Another relevant example is the crystal structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, which crystallizes in the monoclinic space group P21/c. In this structure, the molecules are linked by various non-covalent interactions, including hydrogen bonds and F···F contacts.

These examples demonstrate that it is feasible to obtain high-quality crystal structures for pyridine derivatives containing trifluoromethyl groups. A crystal structure of this compound or a suitable derivative would provide invaluable experimental data to validate and benchmark the results from computational geometry optimizations and to understand the intermolecular interactions that govern its packing in the solid state.

Table 6: Crystallographic Data for 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.1992 (5) |

| b (Å) | 21.7731 (12) |

| c (Å) | 7.8454 (6) |

| β (°) | 104.998 (3) |

| Volume (ų) | 1352.09 (15) |

| Z | 4 |

Lack of Specific Research Data for this compound Limits Detailed Analysis

Following a comprehensive search for scientific literature and research data, it has been determined that there is insufficient publicly available information to construct a detailed article on the chemical compound This compound within the specific framework requested. The existing research landscape does not provide in-depth findings on its application in the outlined areas of agrochemical and pharmaceutical research.

It is important to distinguish This compound from the more extensively researched class of compounds known as Trifluoromethylpyridines (TFMPs) . While structurally related, the presence of a trifluoroethyl group (-CH₂CF₃) in the requested compound, as opposed to a trifluoromethyl group (-CF₃) in TFMPs, results in different chemical properties and biological activities. The vast body of research available for TFMPs in agrochemicals and pharmaceuticals cannot be accurately extrapolated or substituted for this compound.

Due to the absence of specific data for this compound in the requested research contexts, the generation of a thorough, informative, and scientifically accurate article as per the provided outline is not feasible at this time.

Research Applications and Potential in Chemical Biology

Role in Pharmaceutical Research and Drug Discovery

Investigations of Receptor Modulation and Ligand Mimicry

The pyridine (B92270) scaffold is a common feature in molecules designed to interact with biological receptors. While direct research on 3-(2,2,2-Trifluoroethyl)pyridine as a receptor modulator is not extensively detailed in the literature, the broader class of pyridine derivatives has been widely investigated for this purpose. For instance, derivatives of 2-pyridone have been assessed as antagonists for the neuropeptide-Y receptor Y5, playing a role in the potential treatment of obesity by inhibiting food intake. jst.go.jp In another area of research, complex pyridine-containing structures, such as dihydropyrrole[2,3-d]pyridine derivatives, have been designed and synthesized to act as potent and selective antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor. nih.gov Computational docking studies of these compounds have helped to map the receptor's binding pocket, demonstrating how the heterocyclic core can be crucial for affinity and selectivity. nih.gov These examples highlight the potential of the pyridine core to serve as a scaffold for receptor-targeting ligands, suggesting a promising avenue for future investigation into this compound derivatives.

Research into Anti-proliferative and Anti-tumor Activity

The pyridine nucleus is a key component in numerous compounds investigated for their anticancer properties. nih.govnih.gov The introduction of a trifluoromethyl (CF3) group, in particular, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of potential drug candidates. nih.gov

Research into related heterocyclic systems demonstrates the potential of this structural motif. For example, a series of novel 1,2,3-triazolyl-pyridine hybrids were synthesized and evaluated for their anti-hepatocellular carcinoma activity, with some compounds showing strong efficacy against HepG2 cell lines by inhibiting Aurora B kinase. chemscene.com Similarly, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives featuring a trifluoromethyl group have been synthesized and tested against various human cancer cell lines. nih.gov One of the most active compounds from this study, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govfrontiersin.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, showed significant growth inhibition against melanoma, breast, and prostate cancer cells. nih.gov

The table below summarizes findings for various pyridine and trifluoromethyl-containing derivatives, illustrating the diversity of cancer cell lines targeted and the potent activities observed.

| Compound Class | Specific Derivative Example | Target Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govfrontiersin.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic melanoma) | 24.4 µM | nih.gov |

| A375 (Melanotic melanoma) | 25.4 µM | nih.gov | ||

| MCF-7/WT (Breast cancer) | 33.7 µM | nih.gov | ||

| DU145 (Prostate cancer) | 36.3 µM | nih.gov | ||

| 1,2,3-Triazolyl-pyridine Hybrids | A specific hybrid (compound 6) | HepG2 (Hepatoblastoma) | More potent than doxorubicin | chemscene.com |

| Thieno[3,2-d]pyrimidines | Halogenated derivatives (compounds 1 and 2) | L1210 (Leukemia) | Induced apoptosis | |

| Pyridine Derivatives | A carboxamide-based derivative (compound 29) | Breast Cancer | 67% growth inhibition | nih.gov |

| Anilinoquinolines | 5-substituted-2-anilinoquinoline with propoxy moiety | Multiple | Broad-spectrum activity | nih.gov |

These studies underscore the value of the pyridine and trifluoromethyl moieties in designing novel anti-proliferative agents. nih.govnih.govchemscene.com The ability of the trifluoromethyl group to enhance properties like metabolic stability and cell permeability makes it a valuable addition in the development of potential anticancer drugs. nih.gov

Antimicrobial Research: Antibacterial, Antifungal, and Antiviral Agents

The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with potent antimicrobial, antifungal, and antiviral activities. researchoutreach.org The incorporation of trifluoromethyl groups often enhances these biological effects.

Antibacterial Activity: A variety of pyridine derivatives have demonstrated significant antibacterial potential. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong activity against several Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae. Other research has focused on triazole functionalized pyridine derivatives, which have shown promising activity against Staphylococcus aureus, including a methicillin-resistant strain (MLS-16 MTCC 2940), and also demonstrated biofilm inhibition capabilities. The antibacterial effects of pyrazolo[3,4-b]pyridines have also been evaluated against bacteria such as Bacillus subtilis and S. aureus.

Antifungal Activity: Trifluoromethyl-containing heterocyclic compounds are prominent in antifungal research. Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant antifungal activities against various plant pathogens, including several species of Botrytis cinerea. Research has indicated that the introduction of halogen atoms, like those in a trifluoromethyl group, can improve antifungal efficacy. In the realm of material science, pyridine derivatives have been incorporated into polyurethane coatings to create surfaces with antifungal properties. nih.gov

Antiviral Activity: The trifluoromethyl group is a key feature in several antiviral compounds. Studies on benzothiazolyl-pyridine hybrids containing fluorine atoms revealed significant activity against the H5N1 influenza virus and SARS-CoV-2. One derivative with a trifluoromethyl group exhibited high inhibition (93% at 0.5 μmol/μL) against the H5N1 virus. The pyridine scaffold itself is present in a wide range of molecules studied for activity against viruses such as HIV, hepatitis B and C, and respiratory syncytial virus (RSV). Furthermore, trifluoromethylthiolane derivatives, which are structurally related, have been analyzed for their effects on herpetic and adenoviral infections, with one compound showing notable anti-herpetic activity.

The table below provides examples of antimicrobial research involving pyridine and trifluoromethyl-containing structures.

| Research Area | Compound Class | Target Organism(s) | Key Findings | Reference |

| Antibacterial | 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (S. aureus, S. pneumoniae) | Strong antibacterial activity, comparable to linezolid. | |

| Triazole functionalized pyridines | Staphylococcus aureus MTCC 96, S. aureus MLS-16 MTCC 2940 | Promising antibacterial and anti-biofilm activity. | ||

| Antifungal | 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea (cucumber, strawberry, tobacco) | Significant antifungal activity, potential lead structures. | |

| Pyridine derivatives in coatings | General fungi | Imparted antifungal characteristics to polyurethane coatings. | nih.gov | |

| Antiviral | Benzothiazolyl-pyridine hybrids | H5N1 influenza virus, SARS-CoV-2 | Trifluoromethyl derivative showed 93% inhibition of H5N1. | |

| Trifluoromethylthiolane derivatives | Herpes simplex virus type 1 (HSV-1) | Compound showed anti-herpetic activity, likely via replication inhibition. |

Development of Neuroprotective Agents

The central nervous system (CNS) is a key target for many therapeutic agents, and the pyridine ring is found in numerous compounds designed for neurological applications. nih.govnih.gov However, specific research focusing on the neuroprotective capabilities of this compound is not extensively documented in the reviewed literature.

General research into neuroprotection often highlights the potential of natural compounds like flavonoids and other phenolics, which can exert protective effects through antioxidant and anti-inflammatory pathways. frontiersin.org These natural products can modulate signaling pathways like NF-κB and protect neurons from damage. frontiersin.org The development of synthetic neuroprotective agents often involves incorporating heterocyclic scaffolds, like pyridine, to optimize drug-like properties. For example, derivatives of 2-pyridone have been investigated as neuropeptide-Y receptor Y5 antagonists, which can influence CNS pathways related to appetite. jst.go.jp While these areas of research are active, a direct line of investigation into the neuroprotective potential of this compound itself remains an area for future exploration.

Utilization as Chemical Feedstock and Intermediates for Complex Molecule Synthesis

One of the most significant applications of trifluoromethylpyridines (TFMPs), including this compound and its isomers, is their use as versatile intermediates in the synthesis of more complex, high-value molecules, particularly in the agrochemical and pharmaceutical industries. researchoutreach.orgnih.gov

The synthesis of TFMP derivatives is a critical area of industrial chemistry. nih.gov These compounds serve as key building blocks for a wide range of products. researchoutreach.org For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a crucial intermediate for the synthesis of the herbicide fluazifop-butyl (B166162), while 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is used to produce other crop-protection agents. researchoutreach.org The presence of the trifluoromethyl group on the pyridine ring can significantly enhance the biological activity of the final product.

The synthesis routes to these intermediates are well-established and often involve multi-step processes, such as the chlorination and subsequent fluorination of picoline (methylpyridine) precursors. nih.gov The compound this compound can be prepared through various synthetic methods, making it an accessible building block for further chemical elaboration. nih.gov Its structure allows for modifications at different positions on the pyridine ring, enabling the creation of diverse molecular libraries for screening in drug discovery and agrochemical development programs. The utility of (trifluoromethyl)pyridine products as intermediates in the synthesis of herbicides is also documented in patent literature.

Applications in Functional Materials Research

The unique properties conferred by fluorine atoms, such as increased thermal stability and chemical resistance, make fluorinated compounds valuable in materials science. ossila.com While specific applications of this compound in functional materials are not widely reported, the broader class of fluorinated pyridines has seen use in this field.

Perfluoropyridine, for example, is utilized in the synthesis of fluoropolymers and fluorinated network materials due to its high reactivity towards nucleophilic aromatic substitution. ossila.com This reactivity allows it to be used as a building block for creating complex, high-performance materials. ossila.com In a more direct application of functionalized pyridines, derivatives have been incorporated into polyurethane coating formulations. nih.gov These modified coatings exhibit enhanced biological properties, such as being antifungal and insecticidal, demonstrating how the pyridine moiety can be used to add specific functionalities to a bulk material. nih.gov Given these precedents, this compound could potentially be explored as a monomer or additive to create novel polymers and materials with tailored thermal, chemical, or biological properties.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Methodologies for Trifluoroethylpyridines

The demand for trifluoromethylpyridines (TFMPs), including isomers like 3-(2,2,2-Trifluoroethyl)pyridine, in agrochemicals and pharmaceuticals necessitates the development of more efficient and sustainable production methods. nih.govjst.go.jp Historically, the synthesis of TFMPs has often involved multi-step processes, such as the chlorination of picoline followed by a chlorine/fluorine exchange, which can require harsh conditions. nih.gov

Future research is focused on creating synthetic routes that are more environmentally friendly and economical. Key areas of development include:

Catalytic Processes: The use of catalysts like zinc chloride (ZnCl2) has been shown to produce nearly quantitative yields in the synthesis of related pyridine-oxazoline ligands under milder conditions than previously reported methods. acs.org

Streamlined Reactions: Researchers are exploring pathways that reduce the number of synthetic steps. For instance, a route starting from 3-amino-2-chloropyridine (B31603) to produce 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide was developed with fewer steps, milder conditions, and higher yields compared to previous methods. researchgate.netscribd.com

Vapor-Phase Synthesis: For large-scale industrial production, simultaneous vapor-phase reactors that combine chlorination and fluorination steps offer an efficient pathway to key intermediates. jst.go.jp

Photocatalysis: Visible-light-driven reactions represent a significant advance in sustainable chemistry. acs.org This approach, which uses light to initiate chemical reactions, can often be performed at room temperature, reducing energy consumption and reliance on fossil fuels. acs.org

These advancements aim to make the synthesis of trifluoroethylpyridines more accessible, cost-effective, and aligned with the principles of green chemistry. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas for Trifluoroethylated Pyridine (B92270) Derivatives

Pyridine and its derivatives are recognized as crucial scaffolds in medicinal chemistry, present in a significant percentage of FDA-approved drugs. researchgate.netnih.gov The introduction of a trifluoroethyl group can modify a molecule's properties, such as its polarity and bioavailability, making trifluoroethylated pyridines attractive candidates for drug discovery. researchgate.netmdpi.com

Emerging research is expanding the therapeutic potential of these compounds beyond established applications:

Anticancer Activity: Novel pyridine derivatives are being evaluated as potent anticancer agents. nih.govmdpi.com Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and may act through multiple mechanisms. nih.govmdpi.com For instance, some pyridine analogs show activity against HeLa and MCF-7 cancer cell lines. mdpi.comnih.gov

Enzyme Inhibition: Trifluoroethylated pyridines are being investigated as inhibitors of various enzymes implicated in disease.

Phosphodiesterases (PDEs): Certain pyridine derivatives are potent inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function and cancer. nih.govnih.gov However, research indicates that PDE3 inhibition may not be the sole mechanism for the observed anticancer effects, suggesting other molecular targets are involved. nih.gov

Kinase Inhibition: In silico docking experiments suggest that pyridine derivatives may also target other enzymes, such as PIM-1 kinase, which is linked to tumor cell growth. nih.gov Another critical target in acute myeloid leukemia (AML) is the FMS-like tyrosine receptor kinase 3 (FLT3); rationally designed pyridine derivatives are being explored as FLT3 inhibitors. nih.gov

Alkaline Phosphatases: Dihydropyridine and pyridine derivatives have been developed as potent inhibitors of human tissue-nonspecific alkaline phosphatase, which is a target in certain cancers. mdpi.com

Neurodegenerative Diseases: Chromone-annulated pyridine derivatives are being studied as multi-target-directed ligands for neurodegenerative disorders like Alzheimer's and Parkinson's disease, acting as inhibitors of monoamine oxidases (MAO A and B). mdpi.com

The diverse biological activity of pyridine compounds underscores the vast potential for discovering new therapeutic uses for trifluoroethylated versions in areas like oncology, inflammation, and neuroprotection. nih.govmdpi.com

Advanced Computational Modeling for Predictive Design and Optimization of Bioactive Molecules

Computational modeling has become an indispensable tool in modern drug discovery, enabling the predictive design and optimization of bioactive molecules before their physical synthesis. This in silico approach saves significant time and resources. For trifluoroethylated pyridine derivatives, computational methods are being used to:

Identify Potential Targets: Docking simulations are employed to predict how pyridine derivatives might bind to the active sites of biological targets like PIM-1 kinase or various enzymatic systems, helping to explain their biological activity and identify new potential applications. nih.govmdpi.com

Elucidate Structure-Activity Relationships (SAR): By modeling how structural modifications affect a molecule's interaction with a target, researchers can rationally design compounds with improved potency and selectivity. nih.gov For example, computational studies can help understand why certain electronic and steric features are crucial for PDE3 inhibition, while hydrogen bonding capabilities are more important for tumor cell growth inhibition. nih.gov

Optimize Pharmacokinetic Properties: Computational tools can predict properties like absorption, distribution, metabolism, and excretion (ADME), guiding the design of molecules with better drug-like characteristics.

The integration of these computational techniques allows for a more targeted approach to designing novel trifluoroethylated pyridine derivatives with enhanced therapeutic profiles.

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

To efficiently explore the vast chemical space of trifluoroethylated pyridine derivatives, modern drug discovery relies on the integration of combinatorial chemistry and high-throughput screening (HTS). nih.govyoutube.com

Combinatorial Chemistry: This approach allows for the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a compound library. youtube.comyoutube.com Starting with a core scaffold like this compound, a diverse library of derivatives can be generated by adding various functional groups at different positions. This "diversity-oriented synthesis" aims to create as many distinct molecules as possible at once. youtube.com

High-Throughput Screening (HTS): HTS is an automated process that tests thousands of compounds from these libraries for activity against a specific biological target. taylorandfrancis.comroutledge.com This allows for the rapid identification of "hits"—compounds that show a desired effect. taylorandfrancis.com

Quantitative High-Throughput Screening (qHTS): An advancement over traditional single-concentration HTS, qHTS generates concentration-response curves for every compound in a library in a single experiment. nih.govnih.gov This method provides richer, more reliable data, identifying compounds with a wide range of potencies and efficacies while reducing the rate of false positives and negatives. nih.govnih.gov This allows for the immediate elucidation of structure-activity relationships directly from the primary screen. nih.gov

By combining the power of combinatorial synthesis to generate diverse libraries with the efficiency of HTS and qHTS to screen them, researchers can dramatically accelerate the discovery of novel bioactive trifluoroethylated pyridine derivatives for therapeutic use. nih.gov

Design of New Functional Materials Incorporating Trifluoroethylated Pyridines

The unique properties of the trifluoroethylated pyridine moiety extend beyond biological applications into the realm of materials science. The pyridine ring and the trifluoromethyl group can impart specific chemical and physical characteristics to larger structures, making them valuable components in the design of new functional materials.

A key emerging application is in the field of asymmetric catalysis. Researchers have developed a trifluoromethyl-substituted pyridine-oxazoline ligand that, when complexed with a metal like palladium, acts as a highly effective catalyst. acs.org A significant innovation has been the immobilization of this catalyst onto a solid support. This creates a heterogeneous catalyst with several advantages:

Stability and Reusability: The anchored catalyst demonstrates remarkable stability, allowing it to be used for multiple consecutive reaction cycles without significant loss of activity. acs.org

Continuous Flow Synthesis: The immobilized catalyst is well-suited for use in continuous flow reactors. This setup can achieve even higher efficiency and turnover numbers compared to traditional batch reactions, making it a valuable tool for industrial-scale synthesis of chiral molecules like benzosultams. acs.org

The development of such materials opens up new possibilities for creating more efficient, sustainable, and scalable chemical manufacturing processes, driven by the unique properties of trifluoroethylated pyridine building blocks.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,2,2-trifluoroethyl)pyridine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution reactions. For example, pyridine derivatives with trifluoroethyl groups can be synthesized using mixed alkali systems (e.g., K₂CO₃/KOH) and trifluoroethanol as a solvent and reagent . Optimization may include adjusting reaction temperature, molar ratios, or using phase-transfer catalysts to enhance yield. Characterization via NMR and HPLC is critical for verifying purity and structural integrity.

Q. How does the trifluoroethyl group influence the physicochemical properties of pyridine derivatives?

The electron-withdrawing nature of the trifluoromethyl/trifluoroethyl group reduces basicity of adjacent amines and enhances metabolic stability . This group also increases lipophilicity, improving membrane permeability in drug candidates. Computational studies (e.g., DFT) can quantify electronic effects on the pyridine ring .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy (¹⁹F NMR for tracking fluorine substituents).

- X-ray crystallography to resolve solid-state conformation .

- Mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC/UPLC for purity assessment, especially when scaling up reactions .

Advanced Research Questions

Q. How can structural modifications to this compound improve its utility in medicinal chemistry?

Rational design might focus on:

- Introducing bioisosteres (e.g., replacing chlorine with azetidine) to enhance target binding .

- Modulating steric effects by varying substituents on the pyridine ring (e.g., morpholine or methyl groups) .

- Using docking studies to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in synthetic yields or unexpected byproducts during scale-up?

Q. How does the trifluoroethyl group impact the solid-state stability of pyridine-based compounds?

The group’s hydrophobicity can influence crystallinity and hygroscopicity. Polymorph screening (e.g., via slurry experiments or thermal analysis) is essential for identifying stable forms . Salt formation (e.g., with HCl or citrate) may further enhance stability in pharmaceutical formulations .

Q. What role does this compound play in materials science applications?

Its rigid, fluorinated structure makes it suitable for:

- Liquid crystals : As a core component to tune dielectric anisotropy.

- Polymer additives : To enhance thermal or chemical resistance .

- Coordination complexes : As a ligand for transition metals in catalysis .

Methodological Considerations

Q. How can researchers validate the biological activity of this compound derivatives?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorogenic substrates.

- SAR studies : Correlate substituent variations (e.g., chloro vs. methoxy groups) with potency .

- Metabolic stability tests : Use liver microsomes to assess susceptibility to oxidation .

Q. What computational tools are effective for predicting the reactivity of trifluoroethyl-substituted pyridines?

- Molecular dynamics (MD) simulations : To study solvent interactions.

- Density Functional Theory (DFT) : Calculate Fukui indices for electrophilic/nucleophilic sites .

- Docking software (e.g., AutoDock) : Model binding modes to biological targets .

Data Interpretation and Challenges

Q. How should researchers address discrepancies in reported synthetic protocols for similar pyridine derivatives?

- Comparative analysis : Replicate methods from literature with controlled variables (e.g., reagent grade, equipment).

- Green chemistry metrics : Evaluate environmental impact (e.g., E-factor) to identify sustainable routes .

- Collaborative validation : Cross-check results with independent labs to rule out procedural errors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.